Benzyl (2-phenyloxazol-4-yl)carbamate
Description
Significance of Oxazole (B20620) and Carbamate (B1207046) Heterocyclic Scaffolds in Modern Chemical Research
Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental to the field of medicinal chemistry. guidechem.com Among these, the oxazole and carbamate scaffolds stand out for their widespread presence in a vast array of biologically active molecules.
The oxazole nucleus, a five-membered aromatic ring containing one nitrogen and one oxygen atom, is a cornerstone in the development of new therapeutic agents. guidechem.com This scaffold is present in numerous natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities. The arrangement of heteroatoms in the oxazole ring allows for diverse non-covalent interactions with biological targets such as enzymes and receptors, making it a privileged structure in drug discovery. guidechem.com
Similarly, the carbamate group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a key structural motif in many approved drugs and prodrugs. nih.gov Carbamates are often employed as bioisosteres of amide or ester functionalities, offering enhanced chemical and metabolic stability. nih.gov Their ability to participate in hydrogen bonding and to influence the conformational properties of a molecule makes them a strategic component in the design of compounds with specific biological activities. nih.gov
Overview of Benzyl (B1604629) Carbamate Functionality as a Strategic Chemical Motif
The benzyl carbamate functional group, specifically the benzyloxycarbonyl (Cbz or Z) group, holds a position of strategic importance in organic synthesis, particularly in peptide chemistry. It is a widely used protecting group for amines due to its stability under various reaction conditions and its susceptibility to removal under specific, mild conditions, typically through catalytic hydrogenation. chemicalbook.comorgsyn.org This allows for the selective modification of other parts of a molecule without affecting the protected amine. The benzyl carbamate moiety in Benzyl (2-phenyloxazol-4-yl)carbamate suggests a potential role as a synthetic intermediate, where the carbamate nitrogen could be deprotected to reveal a reactive amino group on the oxazole ring, enabling further functionalization. mdpi.com
Historical Development and Evolution of 2-Phenyloxazole (B1349099) Derivatives in Organic Synthesis
The synthesis of oxazole derivatives has a rich history, with various methods being developed and refined over the years. The preparation of 2-phenyloxazole derivatives, in particular, has been a subject of interest due to the prevalence of this structural unit in pharmacologically active compounds. Early methods often involved the condensation of α-haloketones with amides, a route that has been expanded upon and modified to improve yields and substrate scope. More contemporary approaches to synthesizing substituted oxazoles, including 2-phenyloxazole derivatives, often employ transition-metal-catalyzed cross-coupling reactions, which offer greater efficiency and functional group tolerance. researchgate.net The evolution of these synthetic methodologies has been crucial in enabling the exploration of the chemical space around the 2-phenyloxazole core, leading to the discovery of novel compounds with diverse applications. researchgate.net
Rationale for Comprehensive Academic Investigation of this compound
The rationale for a detailed academic investigation of this compound stems from the convergence of its constituent chemical functionalities. The presence of the pharmacologically significant 2-phenyloxazole scaffold, combined with the synthetically versatile benzyl carbamate protecting group, suggests that this compound could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. A thorough study of its synthesis, characterization, and reactivity would provide valuable data for medicinal chemists and synthetic organic chemists. Understanding its properties could unlock new avenues for the development of novel derivatives with tailored biological activities, potentially targeting a range of diseases.
Scope and Objectives of the Research Outline
The primary objective of this article is to present a focused and scientifically rigorous overview of this compound. The scope is strictly limited to the chemical nature of the compound and its research context. This includes a detailed examination of the significance of its core scaffolds, the strategic importance of the benzyl carbamate group, and the historical context of 2-phenyloxazole synthesis. The article will also present available data on the properties of the title compound. By adhering to this structured outline, the aim is to provide a clear and comprehensive resource for researchers and academics interested in this specific chemical entity.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32512-42-8 | sigmaaldrich.combldpharm.comguidechem.comsigmaaldrich.com |
| Molecular Formula | C₁₇H₁₄N₂O₃ | bldpharm.comnih.gov |
| Molecular Weight | 294.31 g/mol | sigmaaldrich.com |
| Appearance | Solid (predicted) | |
| SMILES | O=C(OCC1=CC=CC=C1)NC2=COC(C3=CC=CC=C3)=N2 | bldpharm.com |
Spectroscopic Data of a Related Compound: Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate
| Spectroscopic Data | Chemical Shift (δ ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR (300 MHz, CD₃OD) | 7.46–7.26 (m, 5H), 6.69 (t, J = 0.9 Hz, 1H), 5.24 (s, 2H), 3.80 (t, J = 6.7 Hz, 2H), 2.81 (td, J = 6.7, 0.9 Hz, 2H) |
| ¹³C NMR (75 MHz, CD₃OD) | 160.02, 154.00, 148.75, 135.92, 128.17, 127.99, 127.82, 107.78, 67.21, 60.65, 34.02 |
Source: mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(2-phenyl-1,3-oxazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(22-11-13-7-3-1-4-8-13)19-15-12-21-16(18-15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOPKFCIABODBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=COC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Benzyl 2 Phenyloxazol 4 Yl Carbamate
Retrosynthetic Analysis and Disconnection Approaches
A retrosynthetic analysis of Benzyl (B1604629) (2-phenyloxazol-4-yl)carbamate reveals a primary disconnection at the carbamate (B1207046) linkage. This bond can be logically formed through the reaction of a 2-phenyloxazol-4-amine intermediate with a suitable benzyl chloroformate or a related benzylating agent. This simplifies the synthetic challenge to the formation of the key 2-phenyloxazol-4-amine precursor.
Further disconnection of the 2-phenyloxazol-4-amine core points to several established strategies for oxazole (B20620) synthesis. The oxazole ring itself is a five-membered heterocycle containing one oxygen and one nitrogen atom. ijpsonline.com Common disconnections involve breaking the C-O and C-N bonds of the heterocyclic ring, leading back to acyclic precursors. These precursors typically include functionalities that can readily undergo cyclization and dehydration to form the aromatic oxazole ring.
Synthesis of the 2-Phenyloxazol-4-yl Core
The formation of the 2-phenyloxazol-4-yl core is the cornerstone of the synthesis. Various cyclization strategies have been developed to construct this heterocyclic system, each offering distinct advantages in terms of starting material availability, reaction conditions, and substrate scope.
The synthesis of oxazole derivatives is a well-explored area of heterocyclic chemistry, with several named reactions and modern methods available. ijpsonline.compharmaguideline.com These methods often involve the formation of the oxazole ring through the cyclization of appropriately functionalized acyclic precursors. researchgate.net
One of the classical and versatile methods for oxazole synthesis involves the condensation of α-hydroxy ketones with amides. youtube.com For the synthesis of a 2-phenyloxazole (B1349099) derivative, this would entail the reaction of an α-hydroxy ketone with benzamide (B126). The reaction typically proceeds under dehydrating conditions to facilitate the cyclization and subsequent aromatization to the oxazole ring. A related approach involves the reaction of α-hydroxyamino ketones with aldehydes. pharmaguideline.com
Table 1: Examples of Oxazole Synthesis from α-Hydroxy Ketones
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| α-hydroxy ketosuccinate | Formamide | Heat, then hydrolysis and decarboxylation | Oxazole | slideshare.net |
| α-hydroxy ketone | Amide | Dehydration | Substituted oxazole | youtube.com |
Hippuric acid, or N-benzoylglycine, and its derivatives are valuable starting materials for the synthesis of 2-phenyloxazol-5(4H)-ones, also known as azlactones. rsc.orgnih.gov These intermediates can be further elaborated to form various substituted 2-phenyloxazoles. The Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde with hippuric acid in the presence of acetic anhydride, is a classic example. ijpsonline.comlidsen.com This reaction has been improved with the use of greener catalysts and conditions. rsc.orglidsen.com The resulting 4-arylidene-2-phenyl-5(4H)-oxazolones can potentially be converted to the desired 4-amino derivative. researchgate.netresearchgate.net
Table 2: Synthesis of Oxazolones from Hippuric Acid
| Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |
| Substituted aromatic aldehydes | [Et3NH][HSO4] | 4-Arylidene-2-phenyl-5(4H)-oxazolones | 94-97 | rsc.org |
| Aromatic aldehydes | Acetic anhydride, L-proline | 4-Benzylidene-2-phenyl oxazol-5(4H)-one derivatives | High | researchgate.net |
| Aryl aldehydes | Acetic anhydride, Zn(OCOCH3)2·2H2O, ultrasound | 2-Phenyl-4-arylmethylidene-5-oxazolinones | High | lidsen.com |
Modern synthetic methods have introduced the use of transition metal catalysts, such as gold and copper, to facilitate the cyclization of propargyl amides or related substrates to form oxazoles. ijpsonline.comnih.gov These reactions often proceed under mild conditions with high efficiency. nih.gov For instance, gold-catalyzed cyclization of internal N-propargylamides can lead to the formation of substituted oxazoles. organic-chemistry.org Similarly, copper-catalyzed intramolecular cyclization of functionalized enamides has been shown to be an efficient route to 2-phenyl-4,5-substituted oxazoles. nih.gov
Table 3: Transition Metal-Catalyzed Oxazole Synthesis
| Catalyst | Substrate | Product | Reference |
| Gold(I) | Propargylic amides | Substituted oxazoles | nih.gov |
| Copper | Functionalized enamides | 2-Phenyl-4,5-substituted oxazoles | nih.gov |
| Gold | Internal N-propargylamides | 5-Oxazole ketones | organic-chemistry.org |
Intramolecular cyclodehydration is a common strategy for forming the oxazole ring from a precursor that already contains the necessary atoms in a linear sequence. youtube.com The Robinson-Gabriel synthesis, for example, involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole. pharmaguideline.com This method is highly versatile and compatible with a wide range of functional groups. princeton.edu Another approach involves the cyclization of β-hydroxy amides to oxazolines, which can then be oxidized to oxazoles. organic-chemistry.org
Functionalization at the Oxazole C-4 Position
A key challenge in the synthesis of Benzyl (2-phenyloxazol-4-yl)carbamate is the introduction of a nitrogen-containing functional group at the C-4 position of the 2-phenyloxazole ring, which serves as a precursor to the carbamate moiety. Several strategies have been developed to achieve this, primarily revolving around the transformation of a C-4 carboxylic acid or carboxamide derivative.
One prominent pathway involves the synthesis of 2-phenyloxazole-4-carboxamide. nih.gov This intermediate can be subjected to rearrangement reactions such as the Hofmann or Curtius rearrangement to furnish the crucial 4-amino-2-phenyloxazole intermediate.
Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom. nrochemistry.comwikipedia.orgpharmdguru.commasterorganicchemistry.com The 2-phenyloxazole-4-carboxamide, when treated with a reagent like bromine in sodium hydroxide (B78521) or a hypervalent iodine reagent such as (diacetoxyiodo)benzene (B116549) (PIDA), undergoes rearrangement to form an isocyanate intermediate. nrochemistry.comwikipedia.org This isocyanate can then be trapped to yield the desired amine. nrochemistry.comwikipedia.org
Curtius Rearrangement : An alternative to the Hofmann rearrangement, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097). masterorganicchemistry.comwikipedia.orgnih.govorganic-chemistry.org The required 2-phenyloxazole-4-carbonyl azide can be prepared from the corresponding carboxylic acid or acyl chloride. Upon heating, the acyl azide rearranges to an isocyanate, which can be subsequently converted to the amine or trapped directly to form the carbamate. wikipedia.orgnih.govorganic-chemistry.org
Schmidt Reaction : The Schmidt reaction provides another route from a carboxylic acid to an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgvedantu.comyoutube.com Treating 2-phenyloxazole-4-carboxylic acid with hydrazoic acid under acidic conditions can also lead to the formation of the 4-amino-2-phenyloxazole. wikipedia.orgorganic-chemistry.org
The precursor, 2-phenyloxazole-4-carboxylic acid or its derivatives, can be synthesized through various classical oxazole syntheses. For instance, the reaction of ethyl 2-benzamido-3-oxobutanoate with a dehydrating agent can yield the corresponding ethyl 2-phenyloxazole-4-carboxylate, which can then be hydrolyzed to the carboxylic acid or converted to the amide.
Strategies for Introducing the Phenyl Substituent at C-2 of the Oxazole
The presence of the phenyl group at the C-2 position is a defining feature of the target molecule. Several synthetic methods allow for the direct or indirect introduction of this substituent.
Robinson-Gabriel Synthesis : This classical method involves the cyclodehydration of 2-acylamino ketones. wikipedia.orgwikiwand.comsynarchive.com For the synthesis of 2-phenyloxazoles, a 2-benzamido ketone would be the required starting material. The reaction is typically promoted by strong acids like sulfuric acid or phosphorus pentachloride. wikipedia.org
From α-Haloketones and Amides : The reaction between an α-haloketone and a primary amide is a fundamental method for constructing oxazole rings. To obtain a 2-phenyloxazole, benzamide can be reacted with an appropriate α-haloketone. researchgate.net Recent advancements include Brønsted acid-catalyzed cyclization of α-diazoketones with amides, providing a metal-free approach to 2,4-disubstituted oxazoles. organic-chemistry.orgbohrium.comresearchgate.netnih.gov
Palladium-Catalyzed Direct Arylation : Modern cross-coupling methodologies offer efficient ways to form the C-2 aryl bond. Palladium-catalyzed direct C-H arylation of an oxazole at the C-2 position with aryl halides or arylboronic acids has been reported. organic-chemistry.orgnih.govresearchgate.netnih.govresearchgate.net This strategy allows for the late-stage introduction of the phenyl group onto a pre-formed oxazole ring.
Copper-Catalyzed Synthesis : Copper-catalyzed methods have also been developed for the synthesis of substituted oxazoles. nih.govmdpi.com For instance, the copper-catalyzed intramolecular cyclization of functionalized enamides can lead to 2-phenyl-4,5-substituted oxazoles. nih.gov Another approach involves the copper-catalyzed reaction of 2-iodophenyl isocyanides with potassium sulfide (B99878) and amines to form 2-aminobenzothiazoles, showcasing copper's utility in related heterocycle synthesis. rsc.org
Table 1: Comparison of Methods for C-2 Phenyl Group Introduction
| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Robinson-Gabriel Synthesis | 2-Benzamido ketone | H₂SO₄, PCl₅ | Well-established, good for specific substitution patterns | Harsh conditions, limited functional group tolerance |
| From α-Haloketones | α-Haloketone, Benzamide | Base | Readily available starting materials | Potential for side reactions |
| From α-Diazoketones | α-Diazoketone, Benzamide | TfOH, Cu(OTf)₂ | Mild, metal-free options available organic-chemistry.orgbohrium.comresearchgate.netnih.gov | Diazoketones can be unstable |
| Pd-Catalyzed Direct Arylation | Oxazole, Phenylboronic acid or Phenyl halide | Pd catalyst, Ligand, Base | High efficiency, late-stage functionalization | Cost of catalyst and ligands, potential for regioselectivity issues |
| Cu-Catalyzed Synthesis | Functionalized enamides | Cu catalyst | Milder conditions than some classical methods | Substrate-specific |
Introduction of the Benzyl Carbamate Moiety
Once the 4-amino-2-phenyloxazole intermediate is obtained, the final step is the installation of the benzyl carbamate group. This can be achieved through several reliable methods.
Direct carbamoylation involves the reaction of the 4-amino-2-phenyloxazole with a suitable benzyl carbamoylating agent. A common and highly effective method is the use of benzyl chloroformate (Cbz-Cl). wikipedia.orgresearchgate.netwikipedia.orgresearchgate.net The reaction is typically carried out in the presence of a base, such as sodium carbonate or a tertiary amine, to neutralize the hydrochloric acid byproduct. wikipedia.org This method is widely used for the protection of amines as their benzyloxycarbonyl (Cbz) derivatives. wikipedia.org
While less direct, it is conceivable to form the carbamate through a two-step process involving initial formation of the carbamic acid followed by alkylation. The 4-amino-2-phenyloxazole could first be reacted with carbon dioxide or a phosgene (B1210022) equivalent to form a carbamate salt or carbamoyl (B1232498) chloride, which could then be treated with benzyl bromide or benzyl alcohol under appropriate conditions. However, this route is generally less efficient and more cumbersome than direct carbamoylation or using isocyanate intermediates.
This strategy relies on the in situ or pre-formed 2-phenyloxazol-4-yl isocyanate, generated from the corresponding amine via the Hofmann, Curtius, or Schmidt rearrangements as previously discussed. nrochemistry.comwikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.org The isocyanate is a highly reactive intermediate that readily undergoes nucleophilic attack by benzyl alcohol to form the target benzyl carbamate. This method is often advantageous as it can be performed in a one-pot fashion from the carboxylic acid or amide precursor. organic-chemistry.orgorgsyn.org
Alternatively, the 4-amino-2-phenyloxazole can be reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form a carbamoyl chloride or an isocyanate, which is then quenched with benzyl alcohol.
Table 2: Reagents for Benzyl Carbamate Formation
| Method | Intermediate | Key Reagent | Product Formation |
|---|---|---|---|
| Direct Carbamoylation | 4-Amino-2-phenyloxazole | Benzyl Chloroformate (Cbz-Cl) | Direct reaction with the amine |
| Isocyanate Intermediate | 2-Phenyloxazol-4-yl isocyanate | Benzyl alcohol | Nucleophilic addition to the isocyanate |
| Chloroformate Intermediate | 4-Amino-2-phenyloxazole | Phosgene/Triphosgene then Benzyl alcohol | Formation of carbamoyl chloride/isocyanate followed by reaction with alcohol |
Convergent and Linear Synthetic Pathways
The synthesis of this compound can be designed following either a linear or a convergent approach, each with its own set of advantages.
The choice between a linear and convergent pathway depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for structural diversity in related analogues.
Stereoselective Synthesis of Analogues and Chiral Resolution Techniques
The introduction of chirality into molecules is a critical aspect of modern drug discovery, as different enantiomers of a compound can exhibit markedly different pharmacological and toxicological profiles. While specific stereoselective syntheses for this compound are not extensively documented in publicly available literature, established principles of asymmetric synthesis can be applied to its analogues.
Strategies for Stereoselective Synthesis:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For analogues of this compound, a potential strategy would involve starting with a chiral amino acid. The inherent chirality of the amino acid can be transferred through the synthetic sequence to the final oxazole ring, yielding an enantiomerically enriched product.
Auxiliary-Controlled Synthesis: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary could be appended to a precursor of the oxazole ring, influencing the stereoselective formation of a chiral center. Subsequent removal of the auxiliary would furnish the chiral analogue.
Catalytic Asymmetric Synthesis: This is one of the most efficient methods for generating chiral compounds. It involves the use of a small amount of a chiral catalyst to produce a large quantity of a chiral product. For the synthesis of chiral oxazole analogues, a metal catalyst complexed with a chiral ligand or an organocatalyst could be employed to control the stereochemistry of a key bond-forming reaction.
A relevant strategy in the broader context of carbamate-containing chiral molecules is the N-carbamate-assisted stereoselective synthesis. Research has shown that a neighboring N-carbamate group can participate in a double SN2 process, leading to the retention of configuration at a chiral benzylic center. nih.gov This principle could be explored in the design of synthetic routes for chiral analogues of this compound.
Chiral Resolution Techniques:
For cases where a racemic mixture of an analogue is synthesized, chiral resolution techniques can be employed to separate the enantiomers.
Diastereomeric Salt Formation: This classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The differential interaction of the enantiomers with the CSP allows for their effective separation.
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
The selection of a specific stereoselective strategy or resolution technique would depend on the specific structure of the analogue and the desired scale of the synthesis.
Green Chemistry Approaches and Sustainable Synthetic Practices
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The synthesis of oxazole derivatives is an area where green chemistry approaches have been increasingly applied. ijpsonline.com These sustainable practices are directly applicable to the synthesis of this compound.
Key Green Synthetic Strategies:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net The use of microwave energy can enhance the rate of cyclization reactions that form the oxazole ring.
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions. Ultrasound can induce cavitation, which leads to localized high temperatures and pressures, accelerating reaction rates. mdpi.comresearchgate.net This technique can be particularly useful for heterogeneous reactions.
Use of Green Catalysts: The development of environmentally benign catalysts is a cornerstone of green chemistry. For the synthesis of related oxazolone (B7731731) derivatives, the use of L-proline, an inexpensive and non-toxic amino acid, has been reported as a highly efficient organocatalyst. researchgate.net This approach avoids the use of potentially toxic and expensive metal catalysts.
Solvent-Free and Green Solvent Reactions: The elimination or replacement of hazardous organic solvents is a key goal of green chemistry. Reactions can be conducted under solvent-free conditions, for example, by grinding the reactants together. mdpi.com When a solvent is necessary, the use of greener alternatives such as water, ethanol, or ionic liquids is preferred.
Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and increasing efficiency. ijpsonline.com The development of an MCR for the synthesis of this compound would represent a significant advancement in its sustainable production.
The following table summarizes some green chemistry approaches that have been successfully applied to the synthesis of oxazole and related heterocyclic derivatives, which could be adapted for the synthesis of the target compound.
| Green Chemistry Approach | Catalyst/Conditions | Substrate Scope | Reported Advantages |
| Microwave-Assisted Synthesis | Various catalysts, often solvent-free or in green solvents | Aldehydes, ketones, amino acids | Reduced reaction times, higher yields, cleaner reactions mdpi.comresearchgate.net |
| Ultrasound-Assisted Synthesis | Various catalysts | Heterogeneous reactions | Enhanced reaction rates, improved yields mdpi.comresearchgate.net |
| Organocatalysis | L-proline | Aromatic aldehydes, hippuric acid | Environmentally benign, inexpensive catalyst, high yields researchgate.net |
| Solvent-Free Grinding | Mortar and pestle or ball milling | Solid reactants | Avoids hazardous solvents, simple work-up mdpi.com |
By integrating these stereoselective and green chemistry principles into the synthetic planning, it is possible to develop efficient and sustainable routes to this compound and its chiral analogues, meeting the increasing demand for environmentally responsible chemical manufacturing.
Mechanistic Investigations of Chemical Processes Involving Benzyl 2 Phenyloxazol 4 Yl Carbamate
Elucidation of Reaction Pathways and Intermediates
The primary chemical processes involving Benzyl (B1604629) (2-phenyloxazol-4-yl)carbamate are its synthesis via N-acylation and its cleavage to yield a primary amine.
Synthesis Pathway: The compound is typically synthesized through the reaction of 4-amino-2-phenyloxazole with a benzyl-based carbonylating agent, most commonly benzyl chloroformate (Cbz-Cl). This reaction proceeds via a nucleophilic acyl substitution mechanism.
Nucleophilic Attack: The nitrogen atom of the amino group on the 4-amino-2-phenyloxazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate. The presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Collapse of the Intermediate: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable carbamate (B1207046) product.
Reactants: 4-amino-2-phenyloxazole, Benzyl chloroformate
Intermediate: Tetrahedral carbonyl addition intermediate
Products: Benzyl (2-phenyloxazol-4-yl)carbamate, HCl (neutralized by base)
Cleavage Pathway (Deprotection): The benzyl carbamate group serves as a protecting group for the amine. Its most common cleavage method is catalytic hydrogenolysis.
Catalyst Activation: The reaction is catalyzed by a noble metal, typically palladium on a carbon support (Pd/C), in the presence of a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate).
Oxidative Addition: The benzyl C-O bond undergoes oxidative addition to the palladium(0) surface.
Hydrogenolysis: The activated complex reacts with hydrogen, leading to the cleavage of the C-O bond.
Product Formation: This process releases the free 4-amino-2-phenyloxazole, along with toluene (B28343) and carbon dioxide as byproducts.
This deprotection is highly efficient and proceeds under mild conditions, which is advantageous in multi-step syntheses.
Kinetic and Thermodynamic Studies of Key Transformations
While specific kinetic and thermodynamic data for this compound are not extensively published, analysis can be extrapolated from studies on analogous benzyl carbamate formations and cleavages.
Carbamate Formation: The formation of the carbamate is generally a thermodynamically favorable and rapid process. The key factors influencing the reaction kinetics are:
Nucleophilicity of the Amine: The electron density on the nitrogen of 4-amino-2-phenyloxazole.
Electrophilicity of the Carbonylating Agent: The reactivity of benzyl chloroformate.
Solvent and Base: The choice of solvent and base can significantly affect the reaction rate by stabilizing intermediates and transition states.
The reaction is typically exothermic, driven by the formation of the stable carbamate C-N bond and the neutralization of HCl by a base.
Carbamate Cleavage (Hydrogenolysis): The kinetics of catalytic hydrogenolysis of benzyl carbamates are complex and depend on several parameters.
| Parameter | Influence on Reaction Rate | Typical Conditions |
| Catalyst Loading | Rate generally increases with higher catalyst loading, but can plateau. | 5-10 mol% Pd/C |
| Hydrogen Pressure | Higher pressure typically increases the rate by increasing H₂ concentration on the catalyst surface. | 1-5 atm H₂ |
| Solvent | Polar aprotic solvents like ethanol, methanol, or ethyl acetate (B1210297) are commonly used as they dissolve the substrate and do not poison the catalyst. | Ethanol, Methanol |
| Temperature | Rate increases with temperature, but side reactions can occur at higher temperatures. | 25-50 °C |
Thermodynamically, the hydrogenolysis is highly favorable due to the formation of the strong C-H bonds in toluene and the release of gaseous CO₂.
Role of Catalysis in Synthetic Routes
Catalysis is indispensable in the lifecycle of this compound, particularly during its cleavage.
Heterogeneous Catalysis in Cleavage: The cleavage of the benzyl carbamate is a classic example of heterogeneous catalysis. Palladium on carbon (Pd/C) is the catalyst of choice.
Mechanism on Pd/C: The reaction occurs on the surface of the palladium nanoparticles. The catalyst provides a low-energy pathway by facilitating the oxidative addition of the benzylic C-O bond and the activation of hydrogen. The large surface area of the carbon support ensures efficient contact between the reactants and the catalytic sites.
Catalyst Deactivation: The catalyst can be poisoned by sulfur or nitrogen-containing functional groups in the substrate, or by impurities. Careful selection of substrate and reaction conditions is necessary to maintain catalytic activity.
Alternative Catalysts: While Pd/C is most common, other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can be more effective for complex substrates, as they are often more resistant to poisoning and can promote faster reactions.
Regioselectivity and Stereoselectivity Control Mechanisms
Regioselectivity: Regioselectivity is a critical consideration during the synthesis of the 4-amino-2-phenyloxazole precursor itself. However, in the context of forming this compound from this precursor, the regioselectivity is straightforward. The 4-amino-2-phenyloxazole has only one primary amine group, which is significantly more nucleophilic than the ring nitrogen atoms. The endocyclic oxazole (B20620) nitrogen is part of an aromatic system, and its lone pair is delocalized, making it a very poor nucleophile. Therefore, the acylation reaction with benzyl chloroformate occurs exclusively at the exocyclic amino group, leading to a single, well-defined regioisomer.
Stereoselectivity: The molecule this compound is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a relevant factor in its synthesis or subsequent reactions, unless it is used in a synthetic route to create a chiral molecule downstream. In such cases, the stereocontrol would be determined by other reagents and steps in the sequence, not by the carbamate itself.
Analysis of Transition States and Energy Profiles
Detailed computational studies specifically on this compound are scarce. However, the energy profiles and transition states can be inferred from general models of the relevant reaction mechanisms.
Transition State of Carbamate Formation: The rate-determining step is typically the initial nucleophilic attack of the amine on the benzyl chloroformate. The transition state for this step involves the partial formation of the N-C bond and partial breaking of the C=O pi bond.
| Reaction Step | Transition State Characteristics | Relative Energy |
| Nucleophilic Attack | Elongated N-C and C=O bonds. Negative charge buildup on the oxygen atom. | Highest energy barrier (Rate-determining) |
| Intermediate Collapse | Re-formation of the C=O pi bond and cleavage of the C-Cl bond. | Lower energy barrier than formation |
Transition State of Catalytic Hydrogenolysis: The mechanism of hydrogenolysis on a palladium surface is complex and involves multiple steps, each with its own transition state. The key transition states are associated with:
Adsorption: The adsorption of the benzyl group onto the palladium surface.
Oxidative Addition: This is often considered the rate-limiting step. The transition state involves the interaction of the benzylic C-O bond with a palladium atom, leading to its cleavage. This step has a significant energy barrier.
Hydrogenation Steps: Subsequent steps involving the reaction with adsorbed hydrogen atoms have relatively lower energy barriers.
Spectroscopic Characterization and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Benzyl (B1604629) (2-phenyloxazol-4-yl)carbamate, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The benzyl group would exhibit a characteristic singlet for the methylene (B1212753) protons (CH₂) adjacent to the carbamate (B1207046) oxygen, likely in the range of 5.0-5.3 ppm, as seen in similar benzyl carbamate structures. arkat-usa.orgmdpi.com The five protons of the benzyl phenyl ring would appear as a multiplet in the aromatic region, typically between 7.2 and 7.5 ppm. arkat-usa.orgmdpi.com The phenyl substituent on the oxazole (B20620) ring would also produce signals in the aromatic region. The proton on the oxazole ring would likely resonate as a singlet, providing a key diagnostic peak. The N-H proton of the carbamate linkage would present as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 153-160 ppm. arkat-usa.orgmdpi.com The benzylic CH₂ carbon would likely appear around 65-68 ppm. arkat-usa.orgmdpi.com The carbons of the two phenyl rings and the oxazole ring would generate a series of signals in the aromatic region, typically from 110 to 140 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl CH₂ | 5.0 - 5.3 (s) | 65 - 68 |
| Benzyl Phenyl H | 7.2 - 7.5 (m) | 127 - 136 |
| Phenyl (on oxazole) H | 7.4 - 8.2 (m) | 125 - 135 |
| Oxazole H | ~7.5 - 8.0 (s) | 100 - 150 |
| Carbamate N-H | Variable (br s) | - |
| Carbamate C=O | - | 153 - 160 |
Note: s = singlet, m = multiplet, br s = broad singlet. Predicted values are based on analogous structures.
Detailed Infrared (IR) Spectroscopic Analysis of Functional Groups
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For Benzyl (2-phenyloxazol-4-yl)carbamate, the IR spectrum would display several key absorption bands. A strong absorption band is expected in the region of 1700-1730 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. nist.gov The N-H stretching vibration of the carbamate would likely appear as a sharp to medium band around 3300-3400 cm⁻¹. The C-O stretching vibrations of the carbamate and the ether linkage in the oxazole ring would be observed in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear as a series of absorptions in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Carbamate) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak |
| C=O Stretch (Carbamate) | 1700 - 1730 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |
| C-O Stretch | 1000 - 1300 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula of C₁₇H₁₄N₂O₃. nih.govguidechem.com The experimentally determined monoisotopic mass should be in close agreement with the calculated theoretical mass. This technique provides a high degree of confidence in the compound's identity. In addition to the molecular ion peak, the mass spectrum would also show characteristic fragmentation patterns, which can provide further structural information. For instance, cleavage of the benzyl group is a common fragmentation pathway for benzyl carbamates. arkat-usa.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. scichemj.org This would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. The crystal structure would also elucidate intermolecular interactions, such as hydrogen bonding involving the carbamate N-H group, which can influence the crystal packing. mdpi.com
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule. The presence of multiple aromatic rings and the oxazole heterocycle in this compound suggests that it will absorb ultraviolet light. The UV-Vis spectrum would likely show absorption bands corresponding to π-π* transitions within the phenyl and oxazole chromophores. The position and intensity of these bands would be sensitive to the solvent polarity. If the compound is fluorescent, its emission spectrum, quantum yield, and lifetime could be determined, providing insights into its potential applications in materials science or as a fluorescent probe.
Vibrational Circular Dichroism (VCD) for Absolute Configuration (if chiral analogues are pursued)
While this compound itself is not chiral, the methodology of Vibrational Circular Dichroism (VCD) would be crucial for determining the absolute configuration of any chiral analogues that might be synthesized. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. mdpi.comru.nl By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of a chiral analogue could be unambiguously assigned. researchgate.net This technique is particularly powerful for complex molecules where other methods may be inconclusive. nih.gov
Theoretical and Computational Chemistry Studies of Benzyl 2 Phenyloxazol 4 Yl Carbamate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) represents a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. For Benzyl (B1604629) (2-phenyloxazol-4-yl)carbamate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization.
This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy state is reached. The choice of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) is critical for achieving a balance between computational cost and accuracy.
Upon successful geometry optimization, a wealth of information about the molecule's electronic properties can be extracted. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are fundamental to understanding the molecule's reactivity, kinetic stability, and electronic transitions. Furthermore, properties such as the dipole moment and polarizability can be calculated to understand its interaction with electric fields and its potential as a nonlinear optical material.
Conformational Analysis and Energy Landscapes
The presence of several rotatable single bonds in Benzyl (2-phenyloxazol-4-yl)carbamate—specifically around the carbamate (B1207046) linkage and the connections to the phenyl and oxazole (B20620) rings—suggests that the molecule can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about these single bonds.
Computational methods would be used to systematically explore the potential energy surface of the molecule. This is often achieved by performing a series of constrained geometry optimizations where the dihedral angles of key bonds are systematically varied. The energy of each resulting conformation is then calculated.
Plotting the energy as a function of the rotational angles creates an energy landscape. The minima on this landscape correspond to stable, low-energy conformers, while the peaks represent the energy barriers to rotation between these conformers. Understanding the relative energies of different conformers and the barriers to their interconversion is crucial for predicting the molecule's predominant shapes in different environments and its ability to bind to biological targets.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry offers the capability to predict various spectroscopic parameters, which can be invaluable for interpreting experimental data or for identifying the compound. For this compound, one of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.
Using the optimized geometry obtained from DFT calculations, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be employed to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). These values are then referenced against a standard, typically tetramethylsilane (TMS), to yield predicted chemical shifts.
Comparing these theoretical chemical shifts with experimental NMR spectra can confirm the molecular structure and help in the assignment of specific signals to individual atoms within the molecule. Discrepancies between predicted and experimental values can sometimes point to specific environmental effects, such as solvent interactions or conformational averaging, that are not fully captured by the computational model.
Computational Modeling of Reaction Mechanisms and Activation Barriers
Theoretical studies can provide deep insights into the chemical reactions involving this compound. This could include its synthesis, decomposition, or its reactions with other molecules. Computational modeling of reaction mechanisms involves identifying the reactants, products, and any intermediate species along a reaction pathway.
A key aspect of this analysis is locating the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations are commonly used to optimize the geometry of the transition state and calculate its energy.
The difference in energy between the reactants and the transition state is the activation barrier, or activation energy. Calculating these barriers allows for the determination of reaction rates and helps to elucidate the most likely mechanism for a given transformation. This information is vital for optimizing reaction conditions in a laboratory setting.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Given that oxazole and carbamate moieties are present in many biologically active molecules, it is plausible that this compound could interact with biological targets such as enzymes or receptors. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor).
In a typical docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of this compound would be docked into the active site of the target, and a scoring function would be used to estimate the binding affinity for various poses. This can identify the most likely binding mode and highlight key interactions, such as hydrogen bonds or hydrophobic contacts.
To further refine the understanding of the ligand-target interaction, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a view of the dynamic stability of the ligand-receptor complex. These simulations can reveal how the ligand and protein adapt to each other's presence and can be used to calculate more accurate binding free energies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. While a QSAR study would require a dataset of multiple, structurally related oxazole carbamates with measured biological activities, we can outline the general principles.
The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic features.
Next, a mathematical model is developed to find a statistical relationship between the descriptors and the observed biological activity. This can be achieved using various statistical methods, such as multiple linear regression or machine learning algorithms. A successful QSAR model can not only predict the activity of new, untested compounds but also provide insights into the key molecular features that are important for the desired biological effect. These insights serve as crucial design principles for the development of new and more potent molecules.
Applications in Advanced Organic Synthesis Using Benzyl 2 Phenyloxazol 4 Yl Carbamate
Utilization as a Versatile Building Block for Complex Molecules
The potential of Benzyl (B1604629) (2-phenyloxazol-4-yl)carbamate as a versatile building block can be inferred from the known reactivity of its constituent parts. The 2-phenyloxazole (B1349099) moiety is a common scaffold in medicinal chemistry, and the benzyl carbamate (B1207046) is a widely used protecting group for amines. evitachem.com In theory, this compound could serve as a bifunctional building block. The oxazole (B20620) ring could undergo various transformations, while the carbamate could be deprotected to reveal a reactive amine for further functionalization. However, specific examples of its successful integration into the synthesis of complex molecules are not reported in the reviewed literature.
Integration into Natural Product Total Synthesis Strategies
A review of total synthesis literature did not yield any instances where Benzyl (2-phenyloxazol-4-yl)carbamate was used as a key intermediate or building block. nih.govresearchgate.net While many natural products contain oxazole rings, and benzyl carbamates are standard protecting groups in these syntheses, the specific combination found in this compound does not appear in published synthetic routes.
Contribution to the Synthesis of Biologically Relevant Scaffolds
The 2-phenyloxazole core is a known pharmacophore present in various biologically active compounds. Similarly, carbamate linkages are integral to many pharmaceuticals. The structure of this compound suggests it could be a precursor to compounds with potential biological activity. For instance, the related thiazole-containing compound, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, has been highlighted as a valuable intermediate for creating bioactive molecules due to the versatility of the thiazole (B1198619) ring and the Cbz-protected amine. mdpi.comresearchgate.net By analogy, one could surmise a similar potential for this compound, but direct evidence of its use in synthesizing biologically relevant scaffolds is absent from the scientific record.
Development of Novel Protecting Group Strategies
The benzyl carbamate (Cbz or Z) group is a classical protecting group for amines, typically removed by hydrogenolysis. nih.gov Novel strategies often involve modifying the benzyl group to tune its lability under different conditions. universiteitleiden.nlacademie-sciences.frnih.gov There is no indication in the literature that this compound itself has been developed or utilized as part of a novel protecting group strategy. The focus remains on the carbamate as a standard protecting moiety rather than a platform for new protection methodologies.
Role in Cascade and Domino Reactions
Cascade and domino reactions are powerful tools for building molecular complexity in a single step. researchgate.net These reactions often rely on substrates with multiple reactive sites that can undergo sequential transformations. While the structure of this compound possesses functionalities that could potentially participate in such reactions, no studies have been published that demonstrate its use in this context.
Exploration of Molecular Interactions with Biological Systems: Mechanistic Insights
Investigation of Enzymatic Inhibition Mechanisms
The carbamate (B1207046) group is a well-known pharmacophore that can act as a covalent inhibitor of serine hydrolases. This, combined with the oxazole (B20620) ring system, points toward potential interactions with several enzyme classes.
The enzyme Fatty Acid Amide Hydrolase (FAAH) and Acid Ceramidase (AC) are critical regulators of lipid signaling pathways and have emerged as important therapeutic targets. Carbamates are recognized as potent, often irreversible, inhibitors of FAAH, acting through the carbamylation of a catalytic serine residue (Ser241). nih.gov This covalent modification inactivates the enzyme, leading to an accumulation of its substrates, such as the endocannabinoid anandamide. While direct studies on Benzyl (B1604629) (2-phenyloxazol-4-yl)carbamate are not available, the presence of the carbamate functional group strongly suggests it could act as a FAAH inhibitor.
Similarly, Acid Ceramidase, a cysteine amidase, is responsible for the hydrolysis of ceramides, which are key mediators of cellular processes like apoptosis and inflammation. nih.gov Inhibition of AC can be beneficial in pathological conditions where ceramide levels are dysregulated, such as in certain cancers. nih.gov Benzoxazolone carboxamides have been identified as a class of potent AC inhibitors. nih.gov Although Benzyl (2-phenyloxazol-4-yl)carbamate possesses an oxazole rather than a benzoxazolone core, the shared carboxamide linkage suggests a potential for interaction with the active site of AC.
| Enzyme | Potential Inhibition Mechanism | Key Structural Moiety |
| Fatty Acid Amide Hydrolase (FAAH) | Covalent carbamylation of the catalytic serine residue. nih.gov | Benzyl carbamate |
| Acid Ceramidase (AC) | Interaction with the active site, potentially via the carboxamide linkage. nih.gov | Carbamate |
Beyond hydrolases, the structural features of this compound indicate possible interactions with other enzyme families, such as Monoamine Oxidases (MAOs) and Dipeptidyl Peptidase-4 (DPP-4).
A study of 2-phenyloxazole-4-carboxamide derivatives revealed them to be competitive and selective inhibitors of human monoamine oxidase B (MAO-B). nih.gov The most potent compounds in that series exhibited sub-micromolar inhibition constants. nih.gov Given that this compound shares the 2-phenyloxazole (B1349099) scaffold, it is plausible that it could also exhibit inhibitory activity against MAO-B. nih.govmdpi.com MAO-B inhibitors are utilized in the treatment of Parkinson's disease to reduce the metabolism of dopamine. researchgate.net
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes. nih.govnih.gov They function by preventing the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion. nih.gov While there is no direct evidence linking this compound to DPP-4 inhibition, the exploration of novel heterocyclic scaffolds for DPP-4 inhibitors is an active area of research.
| Enzyme | Reported Activity of Related Compounds | Potential for Inhibition |
| Monoamine Oxidase B (MAO-B) | 2-phenyloxazole-4-carboxamides are selective inhibitors. nih.gov | High, due to the shared 2-phenyloxazole core. |
| Dipeptidyl Peptidase-4 (DPP-4) | Various heterocyclic compounds act as inhibitors. nih.govnih.gov | Speculative, requires experimental validation. |
Ligand-Target Binding Site Analysis and Molecular Recognition
The specific interactions between a ligand and its target protein are crucial for its affinity and selectivity. For this compound, we can infer potential binding interactions based on studies of related molecules.
Molecular docking studies of 2-phenyloxazole-4-carboxamide inhibitors within the active site of MAO-B have provided insights into key interactions. nih.gov It is likely that the phenyl ring of the 2-phenyloxazole moiety would engage in hydrophobic interactions within a corresponding pocket of the enzyme's active site. The oxazole ring itself, with its heteroatoms, could participate in hydrogen bonding or other polar interactions. The carbamate linkage offers both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are critical for anchoring the molecule within a binding site. The benzyl group attached to the carbamate can further contribute to hydrophobic interactions.
The binding of a ligand to a protein can induce conformational changes in both entities to achieve an optimal fit. The flexibility of the benzyl carbamate side chain in this compound would allow it to adopt various conformations to accommodate the topology of a binding pocket. This conformational adaptability is a key feature in the design of potent enzyme inhibitors.
Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition Elements
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the potency and selectivity of a lead compound. While direct SAR studies for this compound are not published, we can extrapolate from research on analogous series of compounds.
For the 2-phenyloxazole-4-carboxamide inhibitors of MAO-B, modifications to the amide substituent have been shown to significantly impact activity and selectivity. nih.gov This suggests that the benzyl group in this compound is a critical determinant of its potential biological activity. Alterations to the substitution pattern on the phenyl ring of the 2-phenyloxazole core would also be expected to modulate activity, likely by influencing hydrophobic and electronic interactions within the binding site.
Probing of Cellular Signaling Pathways Through Molecular Interaction (without cell outcomes)
Currently, there is no published research that specifically investigates the interaction of this compound with components of cellular signaling pathways. Studies on related heterocyclic compounds, such as those containing isoxazole (B147169) or thiazole (B1198619) rings, have shown engagement with various biological targets, including enzymes and receptors. nih.govmdpi.com For instance, some carbamate derivatives have been investigated as potential enzyme inhibitors. nih.govmdpi.com However, these findings cannot be directly extrapolated to this compound. Without experimental data from techniques like molecular docking, affinity chromatography, or biophysical assays specifically on this compound, any discussion on its interaction with signaling proteins or pathways would be purely speculative.
Table 1: Status of Research on Molecular Interactions of this compound
| Interaction Studied | Target Protein/Pathway | Findings |
| Enzyme Inhibition | Not Specified | No data available |
| Receptor Binding | Not Specified | No data available |
| Protein-Ligand Interaction | Not Specified | No data available |
This table is for illustrative purposes and highlights the absence of available data.
Design and Synthesis of Molecular Probes for Mechanistic Biological Studies
The development of molecular probes is a critical step in elucidating the mechanism of action of a compound. Such probes often involve the strategic modification of the parent compound to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for target identification.
The synthesis of various carbamate-containing molecules and heterocyclic compounds for biological evaluation is documented in the scientific literature. evitachem.comevitachem.comulpgc.es These studies often detail multi-step synthetic routes to create libraries of related compounds for structure-activity relationship (SAR) analysis. nih.gov However, there are no specific reports on the design and synthesis of molecular probes derived from this compound. The foundational knowledge of its biological targets and molecular interactions, which is currently lacking, would be a prerequisite for the rational design of such chemical tools.
Table 2: Feasibility of Molecular Probe Design for this compound
| Probe Type | Potential Modification Site | Rationale for Use | Status |
| Fluorescent Probe | Phenyl or Benzyl Ring | Cellular localization studies | Not Developed |
| Affinity-Based Probe | Carbamate or Oxazole Moiety | Target protein pull-down assays | Not Developed |
| Photoaffinity Probe | Phenyl or Benzyl Ring | Covalent labeling of binding partners | Not Developed |
This table is for illustrative purposes and highlights the absence of available data.
Q & A
Basic Research Question
- Synthesis Protocol : The compound can be synthesized via carbamate formation using benzyl chloroformate and a hydroxyl-substituted oxazole precursor. For example, analogous syntheses involve reacting 4-aminopyridine with benzyl chloroformate in tetrahydrofuran (THF), followed by crystallization .
- Purity Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm via melting point analysis .
- Safety Considerations : Use protective gear (gloves, goggles) and handle in a fume hood due to potential respiratory and dermal irritation .
How is the crystal structure of this compound characterized, and what software is used for refinement?
Basic Research Question
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For analogous compounds, asymmetric units often exhibit intermolecular hydrogen bonds (N–H⋯N) and C–O⋯O–C interactions, critical for stabilizing the lattice .
- Refinement Tools : The SHELX suite (e.g., SHELXL) is widely used for structure refinement. Key parameters include R-factors (<5%), anisotropic displacement parameters for non-H atoms, and constrained hydrogen positions .
What protecting groups are suitable for the amino group during synthesis, and how stable are they under varying conditions?
Basic Research Question
- Benzyl Carbamate (Cbz) : Commonly used for amine protection. Stable under acidic conditions (pH < 1) but cleaved via catalytic hydrogenation (H₂/Pd-C) or strong acids (HBr/AcOH). Avoid nucleophiles (e.g., RLi, RMgX) and reducing agents (LiAlH₄) during synthesis .
- Stability Data : Cbz groups are stable at pH 4–9 (RT) but degrade rapidly in basic conditions (pH > 12, 100°C). For orthogonal protection, consider Fmoc (base-labile) or Boc (acid-labile) groups .
How can researchers design derivatives of this compound for cholinesterase inhibition, and what SAR trends are observed?
Advanced Research Question
- Derivative Design : Introduce electron-withdrawing groups (e.g., –Cl, –F) at the phenyl ring to enhance binding to cholinesterase active sites. For example, benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate showed IC₅₀ values comparable to galanthamine .
- SAR Analysis : Use receptor-dependent docking (e.g., AutoDock Vina) and QSAR models to correlate substituent electronegativity with inhibitory potency. Prioritize derivatives with logP < 3.5 to balance lipophilicity and solubility .
How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved during structural validation?
Advanced Research Question
- Data Reconciliation : Compare experimental NMR shifts (¹H/¹³C) with DFT-predicted values (e.g., Gaussian09/B3LYP/6-311++G**). For example, discrepancies in aromatic proton shifts may arise from dynamic effects in solution vs. static XRD structures .
- Validation Workflow : Cross-validate using complementary techniques: IR (amide I/II bands), mass spectrometry (exact mass ± 0.05 Da), and SCXRD (R-factor convergence) .
What computational methods are used to validate crystal structures and predict intermolecular interactions?
Advanced Research Question
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to compare bond lengths/angles with XRD data. For hydrogen bonding, calculate interaction energies using counterpoise correction .
- Hirshfeld Surface Analysis : Visualize close contacts (e.g., C–H⋯π, O⋯H) with CrystalExplorer. For example, >30% H-bond contribution in Hirshfeld surfaces indicates strong lattice stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
